![molecular formula C16H20N2O3S B4670869 N~1~-isopropyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B4670869.png)
N~1~-isopropyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Description
"N1-isopropyl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide" is a compound with potential interest in various fields of chemistry and pharmacology. Its complex structure suggests significant research into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar sulfonyl compounds involves intricate steps that ensure the addition of functional groups to the core structure, enhancing its reactivity and specificity. Techniques such as the reaction of 2-aminopyridines with glycerol in the presence of sodium m-nitrobenzenesulfonate in sulfuric acid have been applied for related compounds (Hamada, Takeuchi, & Hirota, 1971).
Molecular Structure Analysis
Investigations into the molecular structure of sulfonyl compounds are critical for understanding their behavior and potential applications. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, essential for predicting its reactivity and properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
The chemical reactivity of "N1-isopropyl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide" is influenced by its sulfonyl and amide groups. These functionalities are known to participate in various chemical reactions, including nucleophilic substitution, condensation, and hydrolysis, which can significantly alter the compound's properties and applications. The synthesis and manipulation of these functional groups require careful control of reaction conditions to achieve the desired outcomes (Ghorbani‐Vaghei & Malaekehpoor, 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are directly related to their molecular structure. The arrangement of functional groups affects the compound's phase behavior, solubility in different solvents, and its interaction with light and other electromagnetic radiation. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science (Kessler et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical agents, and stability under different conditions, are pivotal. The presence of the sulfonyl and amide groups in "N1-isopropyl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide" suggests specific reactivity patterns, including potential for hydrogen bonding, nucleophilic attack at the carbonyl carbon, and interactions with biological macromolecules. These interactions are essential for designing compounds with desired biological activities or material properties (Zhang et al., 2006).
properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)17-16(19)11-18(3)22(20,21)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSDTAJZSUIKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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